6-bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
CAS No.: 1342961-29-8
Cat. No.: VC2942876
Molecular Formula: C11H10BrClO2
Molecular Weight: 289.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1342961-29-8 |
---|---|
Molecular Formula | C11H10BrClO2 |
Molecular Weight | 289.55 g/mol |
IUPAC Name | 6-bromo-8-chloro-2,2-dimethyl-3H-chromen-4-one |
Standard InChI | InChI=1S/C11H10BrClO2/c1-11(2)5-9(14)7-3-6(12)4-8(13)10(7)15-11/h3-4H,5H2,1-2H3 |
Standard InChI Key | RLTCBQVTTCJCJV-UHFFFAOYSA-N |
SMILES | CC1(CC(=O)C2=C(O1)C(=CC(=C2)Br)Cl)C |
Canonical SMILES | CC1(CC(=O)C2=C(O1)C(=CC(=C2)Br)Cl)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound 6-bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one possesses a benzopyran skeleton, which consists of a benzene ring fused to a pyran ring. This molecular framework follows the standard benzopyran numbering system as described in the Chemical Abstracts naming conventions, where positions on the benzene ring are numbered 5-8 and positions on the pyran ring are numbered 1-4 . The compound features several key structural elements that define its identity: a bromine atom at position 6 of the benzene ring, a chlorine atom at position 8, two methyl groups at position 2 of the pyran ring (creating a geminal dimethyl substitution), and a ketone (carbonyl group) at position 4. The pyran ring is partially hydrogenated, as indicated by the "3,4-dihydro" designation in the name, meaning that positions 3 and 4 of the pyran ring contain additional hydrogen atoms compared to a fully unsaturated system. The dihydropyran ring creates a heterocyclic system that, combined with the specific halogen substitution pattern, likely influences the three-dimensional conformation and electronic distribution of the molecule in ways that affect its chemical behavior and potential biological activities.
Physical and Chemical Properties
Based on structural analysis and comparison with related benzopyran derivatives, 6-bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one would be expected to have a molecular formula of C11H10BrClO2. The theoretical molecular weight would be approximately 305 g/mol, with contributions from the carbon skeleton, hydrogen atoms, oxygen atoms, and the relatively heavy halogen substituents (bromine and chlorine). The compound would likely appear as a crystalline solid at room temperature, with limited water solubility due to its predominantly hydrophobic nature. Solubility would be expected to be significantly higher in organic solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, and ethanol, consistent with the properties of similar halogenated heterocycles. The ketone functional group at position 4 would contribute to the compound's polarity and serve as a hydrogen bond acceptor, while the halogen substituents would likely enhance lipophilicity and potentially influence the electron distribution across the aromatic ring system. The presence of two halogen atoms with different electronegativity values (chlorine being more electronegative than bromine) would create an asymmetric electron distribution that could affect the reactivity patterns of the molecule.
Comparative Analysis with Related Compounds
Table 1: Comparison of 6-Bromo-8-Chloro-2,2-Dimethyl-3,4-Dihydro-2H-1-Benzopyran-4-One with Related Compounds
The comparative analysis reveals significant structural relationships between the target compound and other benzopyran derivatives. The target compound differs from 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol primarily in having a ketone instead of a hydroxyl group at position 4 and an additional chlorine atom at position 8 . The oxidation state difference at position 4 would significantly alter hydrogen bonding capabilities and reactivity patterns. Compared to 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one, the target compound has an inverted substitution pattern for the bromine atom (position 6 versus position 8), an additional chlorine atom, and geminal dimethyl groups at position 2 instead of a single methyl group at position 6 . These structural differences would be expected to affect key properties including lipophilicity, metabolic stability, and potential receptor binding interactions.
Synthesis and Chemical Reactions
Chemical Reactivity
The chemical reactivity of 6-bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one would be governed by its key functional groups and structural features. The ketone group at position 4 represents a primary site of reactivity, capable of undergoing nucleophilic addition reactions with reagents such as hydrazine to form hydrazones, hydroxylamine to form oximes, or sodium borohydride to form the corresponding alcohol through reduction. This ketone could also participate in aldol-type reactions or serve as an electrophile in reactions with Grignard reagents or other organometallic compounds. The halogen atoms (bromine and chlorine) on the aromatic ring would be susceptible to nucleophilic aromatic substitution under appropriate conditions, particularly if activated by electron-withdrawing groups. Additionally, these halogen substituents could participate in metal-catalyzed coupling reactions such as Suzuki, Stille, or Sonogashira couplings, enabling further functionalization of the aromatic ring. The dihydropyran ring might undergo ring-opening reactions under acidic conditions or oxidation to form the fully unsaturated benzopyran system. The geminal dimethyl group at position 2 introduces steric factors that could influence reaction rates and selectivity at nearby positions.
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
The pharmacological activity of benzopyran derivatives is strongly influenced by their substitution patterns, making structure-activity relationships crucial for understanding their potential therapeutic applications. For 6-bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, several structural features may contribute to its biological profile. The ketone group at position 4 could serve as a hydrogen bond acceptor, potentially interacting with amino acid residues in target proteins such as cyclooxygenase enzymes. The halogen substituents (bromine at position 6 and chlorine at position 8) may enhance binding affinity through halogen bonding or by modulating the electron distribution across the aromatic ring. These halogens could also affect the compound's pharmacokinetic properties by increasing lipophilicity, which might enhance membrane permeability and cellular uptake. The dimethyl substitution at position 2 might affect the conformation of the molecule and its interaction with binding pockets in target proteins. Patent literature on related benzopyran compounds indicates that specific substitution patterns on the benzopyran scaffold can significantly influence selectivity for different cyclooxygenase isoforms and other biological targets . Systematic structure-activity studies would be necessary to determine how the specific combination of substituents in the target compound affects its biological activity profile compared to related analogs.
Pharmacokinetics and Metabolism
The pharmacokinetic properties of 6-bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one would be influenced by its structural features, particularly the presence of halogen atoms and the ketone functional group. The compound's relatively high lipophilicity, due to the presence of bromine and chlorine atoms, would likely result in good membrane permeability but potentially limited aqueous solubility. Upon administration, the compound would likely exhibit high plasma protein binding, which could affect its distribution volume and clearance. Metabolism might occur through multiple pathways: the ketone group could undergo reduction to form an alcohol, similar to the structure of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol . The cytochrome P450 enzyme system might catalyze oxidative dehalogenation, removing the bromine or chlorine atoms, or hydroxylation of the aromatic ring or methyl groups. The pyran ring could potentially undergo ring-opening reactions during metabolism. If developed for therapeutic use, dosage considerations would need to account for these pharmacokinetic properties; patent literature suggests that effective doses for related compounds may range from 0.1 to 10 mg per kg of body weight, with specific dosing dependent on "the age, weight, and condition of the patient or animal, and on the frequency and route of administration" .
Analytical Methods and Identification
Spectroscopic Characterization
Comprehensive spectroscopic characterization would be essential for confirming the structure and purity of 6-bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information: proton (1H) NMR would likely show signals for the aromatic protons at positions 5 and 7 (appearing as singlets or doublets with small coupling constants due to meta-coupling), the geminal dimethyl groups at position 2 (appearing as a singlet integrating for six protons), and the methylene protons at positions 3 (likely appearing as a complex multiplet). Carbon (13C) NMR would reveal the carbonyl carbon at position 4 (approximately 190-200 ppm), aromatic carbons (120-160 ppm), the quaternary carbon bearing the dimethyl groups (approximately 75-85 ppm), and aliphatic carbons including the methyl and methylene groups. Infrared (IR) spectroscopy would show characteristic absorption bands for the carbonyl group (approximately 1680-1700 cm-1), aromatic C=C stretching (1450-1600 cm-1), and C-O stretching (1050-1250 cm-1). Mass spectrometry would provide the molecular weight and fragmentation pattern, with characteristic isotope distributions due to the presence of both bromine and chlorine atoms, which have naturally occurring isotopes (79Br/81Br and 35Cl/37Cl) that create distinctive peak patterns in the mass spectrum.
Chromatographic Analysis
Current Research and Future Directions
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